EP3 Receptor Functional Potency: Misoprostol vs. Sulprostone and Butaprost in Guinea Pig Vas Deferens
In the isolated guinea pig vas deferens (GPVD) assay, an EP3 receptor-selective smooth muscle preparation, misoprostol demonstrated potent relaxant activity with an EC50 of 4.3 ± 0.9 nM [1]. This potency is 2,326-fold higher than the EP2-selective agonist butaprost, which was inactive at 10,000 nM, confirming that misoprostol's functional activity at EP3 receptors is orders of magnitude greater than that of a selective EP2 agonist [1]. Misoprostol was 2.7-fold less potent than sulprostone (EC50 = 1.6 ± 0.4 nM), a more EP3-selective agonist, but sulprostone lacks misoprostol's EP2 component, which contributes to its distinct therapeutic profile [1]. The endogenous agonist PGE2 exhibited an EC50 of 5.4 ± 1.1 nM, making misoprostol marginally more potent than the natural ligand at this receptor subtype [1].
| Evidence Dimension | EP3 receptor functional potency (EC50, isolated tissue assay) |
|---|---|
| Target Compound Data | Misoprostol EC50 = 4.3 ± 0.9 nM |
| Comparator Or Baseline | Sulprostone EC50 = 1.6 ± 0.4 nM; Butaprost EC50 = 10,000 nM (inactive); PGE2 EC50 = 5.4 ± 1.1 nM; SC-46275 EC50 = 0.04 ± 0.02 nM |
| Quantified Difference | Misoprostol is 2.7-fold less potent than sulprostone, 2,326-fold more potent than butaprost, and 1.26-fold more potent than PGE2 at EP3 |
| Conditions | Isolated guinea pig vas deferens (GPVD), electrically induced contractions, EP3 receptor-mediated relaxation |
Why This Matters
This EP3 functional potency profile directly informs selection for research applications requiring mixed EP2/EP3 agonism, as misoprostol provides a distinct balance of activity that neither highly selective EP3 agonists (sulprostone) nor EP2-selective agonists (butaprost) can replicate.
- [1] Savage MA, et al. SC-46275: A potent and highly selective agonist at the EP3 receptor. Prostaglandins Leukot Essent Fatty Acids. 1993;49(6):939-943. doi:10.1016/0952-3278(93)90179-Z. View Source
